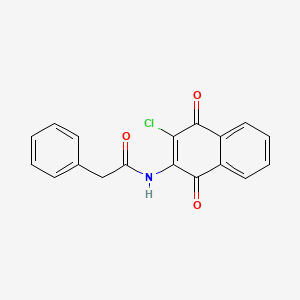
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide is a chemical compound with the molecular formula C18H12ClNO3 It is known for its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide typically involves the reaction of 3-chloro-1,4-dioxonaphthalene with phenylacetic acid or its derivatives under specific conditions. One common method includes:
Starting Materials: 3-chloro-1,4-dioxonaphthalene and phenylacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the acyl chloride intermediate.
Catalysts: Catalysts like pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at elevated temperatures ranging from 60°C to 100°C to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific proteins and enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a phenyl group.
N-(3-chloro-1,4-dioxonaphthalen-2-yl)butanamide: Similar structure but with a butanamide group instead of a phenylacetamide group.
Uniqueness
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern and the presence of both a chlorine atom and a phenylacetamide group, which confer distinct chemical and biological properties.
Properties
CAS No. |
63351-46-2 |
|---|---|
Molecular Formula |
C18H12ClNO3 |
Molecular Weight |
325.7 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C18H12ClNO3/c19-15-16(20-14(21)10-11-6-2-1-3-7-11)18(23)13-9-5-4-8-12(13)17(15)22/h1-9H,10H2,(H,20,21) |
InChI Key |
SLDFGKSFHLPJAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















